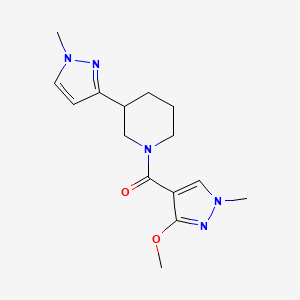![molecular formula C23H28ClN7O2 B2493577 8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923166-43-2](/img/structure/B2493577.png)
8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anxiolytic and Antidepressant Potential
A series of N-8-arylpiperazinylpropyl derivatives, including the compound , has been synthesized and evaluated for pharmacological efficacy. Preliminary in vitro studies have identified potent 5-HT(1A) receptor ligands within this series, with specific derivatives exerting anxiolytic-like and antidepressant-like activities in mouse models. These findings suggest the compound's promising role in mental health research and the development of new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009).
Cardiovascular Activity
Further research has focused on the cardiovascular activity of 8-alkylamino derivatives of this compound class. These studies have explored their electrocardiographic, antiarrhythmic, and hypotensive effects, alongside their adrenoreceptor affinities. Findings indicate that certain derivatives exhibit significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity
The development of compounds for antiasthmatic activity has also been a focus, with the synthesis of xanthene derivatives aimed at exploring their vasodilatory and antiasthmatic effects. The research has yielded compounds demonstrating significant activity compared to standard treatments, suggesting a new avenue for antiasthmatic drug development (Bhatia et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By binding to these receptors, the compound can inhibit the action of histamine, thereby alleviating allergic symptoms .
Mode of Action
The compound exhibits high specific affinity for histamine H1 receptors . It acts as an antagonist, binding to the receptors and preventing histamine from exerting its effects. This results in a decrease in allergic symptoms.
Biochemical Pathways
The compound’s interaction with histamine H1 receptors affects the biochemical pathway of histamine signaling. By blocking these receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability. This leads to a reduction in the symptoms of allergies and hay fever .
Pharmacokinetics
As a major metabolite of hydroxyzine , it is likely to share similar pharmacokinetic properties. Hydroxyzine is well-absorbed orally and widely distributed in the body. It is metabolized in the liver and excreted in the urine.
Result of Action
By acting as a histamine H1 receptor antagonist, the compound can effectively manage allergies, hay fever, angioedema, and urticaria . It reduces inflammation and other allergic symptoms, providing relief to individuals suffering from these conditions.
Properties
IUPAC Name |
6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-16-14-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)12-11-28-7-9-29(10-8-28)15-17-5-4-6-18(24)13-17/h4-6,13-14H,7-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSGJCREONBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2493501.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)
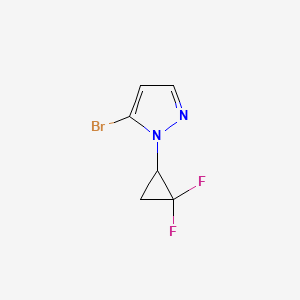
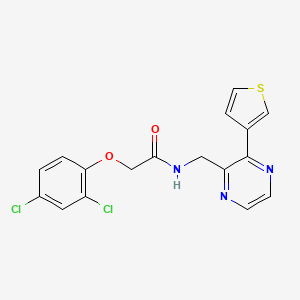
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
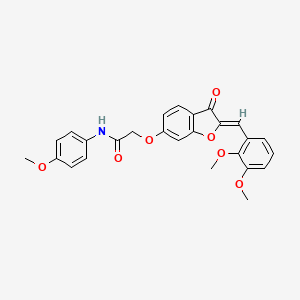
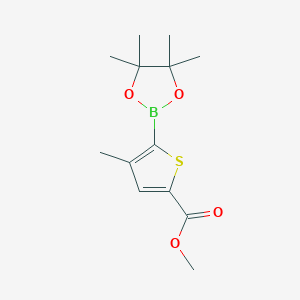
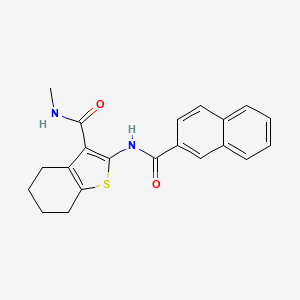
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)
